Quetiapine Fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Schizophrenia:

- Efficacy in Acute and Maintenance Treatment: Numerous studies have demonstrated the effectiveness of quetiapine in treating both the positive and negative symptoms of schizophrenia, both in the short-term and for long-term maintenance therapy. A meta-analysis of 41 randomized controlled trials found that quetiapine was significantly more effective than placebo in reducing both positive and negative symptoms. [Source: ]

- Mechanism of Action: The exact mechanism of action of quetiapine in schizophrenia is unknown, but it is believed to involve its interaction with multiple neurotransmitter systems, including dopamine, serotonin, and histamine. [Source: ]

Bipolar Disorder:

- Treatment of Bipolar Depression: Quetiapine is approved by the FDA for the treatment of bipolar depression, either alone or as an adjunct to other medications. Research suggests it is effective in reducing depressive symptoms and improving overall functioning.

- Prevention of Bipolar Relapse: Studies have shown that quetiapine can be effective in preventing future episodes of mania or depression in individuals with bipolar disorder. [Source: ]

Other Potential Applications:

- Major Depressive Disorder: Although not currently FDA-approved for this use, some research suggests quetiapine may be helpful for treating major depressive disorder, particularly in individuals who haven't responded to other antidepressants. [Source: ]

- Anxiety Disorders: Preliminary research suggests quetiapine may have some benefit in treating anxiety disorders, such as generalized anxiety disorder and social anxiety disorder. However, more research is needed. [Source: ]

- Insomnia: Quetiapine is sometimes used off-label to treat insomnia, but its effectiveness and safety for this purpose are not well-established. [Source: ]

Important Note:

- This information is for educational purposes only and should not be interpreted as medical advice. Always consult with a qualified healthcare professional for diagnosis and treatment recommendations.

- Research on the applications of quetiapine is ongoing, and new findings may emerge in the future.

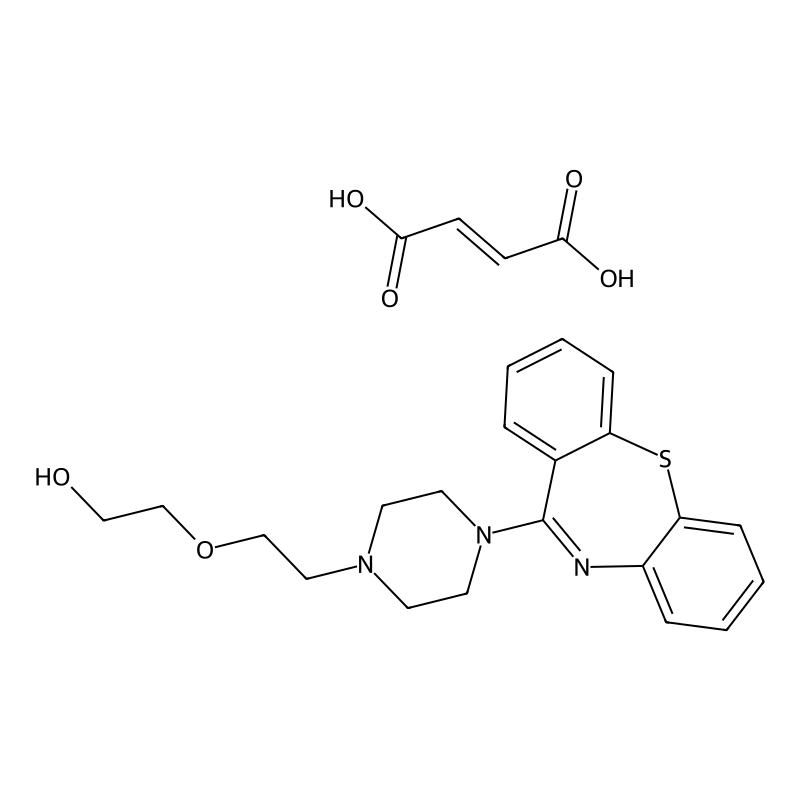

Quetiapine fumarate is classified as a dibenzothiazepine derivative. Its chemical formula is , with a molecular weight of approximately 883.11 g/mol when in its fumarate salt form . The compound is typically administered orally, available in various tablet strengths, and is characterized as a white to off-white crystalline powder that is moderately soluble in water .

The exact mechanism by which quetiapine exerts its therapeutic effects is not fully elucidated. However, it is believed to act by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain []. This helps regulate neurotransmitter activity, which is thought to be dysregulated in schizophrenia and bipolar disorder.

Additional notes:

Toxicity

Quetiapine can cause side effects such as drowsiness, dizziness, weight gain, and metabolic changes []. In high doses, it can be potentially life-threatening.

- A study published in the Journal of Clinical Psychiatry found an association between quetiapine use and an increased risk of metabolic syndrome [].

Flammability

Quetiapine is not listed as a flammable substance.

Reactivity

Safety precautions:

- Quetiapine should only be used under the supervision of a healthcare professional.

- Patients taking quetiapine should be monitored for potential side effects.

- It is important to store quetiapine according to the manufacturer's instructions.

Quetiapine undergoes several metabolic transformations primarily in the liver. The major pathways include:

- Sulfoxidation: Conversion to an inactive sulfoxide metabolite.

- Oxidation: Metabolism to the active metabolite -desalkylquetiapine (norquetiapine), which retains some pharmacological activity .

The drug's interactions with cytochrome P450 enzymes, particularly CYP3A4, are crucial for its metabolism. Inhibition or induction of this enzyme can significantly affect quetiapine levels in the body, necessitating careful management when co-administered with other medications that influence CYP3A4 activity .

Quetiapine exhibits a complex pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors:

- Dopamine Receptors: Antagonizes D1, D2, D3, D4, and D5 receptors.

- Serotonin Receptors: Acts as a partial agonist at 5-HT1A and an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors.

- Adrenergic Receptors: Antagonizes α1 and α2 adrenergic receptors.

- Histamine Receptors: Functions as an H1 receptor antagonist.

- Muscarinic Receptors: Exhibits anticholinergic properties .

This multifaceted interaction with neurotransmitter systems contributes to its therapeutic effects while minimizing extrapyramidal side effects compared to typical antipsychotics.

The synthesis of quetiapine begins with dibenzothiazepinone. The process involves:

- Treatment of dibenzothiazepinone with phosphoryl chloride to generate dibenzothiazepine.

- Introduction of a side chain through nucleophilic substitution reactions .

These synthetic steps are critical for producing the compound in a form suitable for therapeutic use.

Quetiapine is primarily used for:

- Schizophrenia: Effective in managing both positive and negative symptoms.

- Bipolar Disorder: Used for both manic and depressive episodes.

- Major Depressive Disorder: Often prescribed as an adjunct therapy when other treatments are insufficient .

Its versatility makes it a valuable option in psychiatric treatment protocols.

Quetiapine has several clinically significant interactions:

- CYP3A4 Inhibitors: Co-administration can lead to increased quetiapine levels; doses may need adjustment (e.g., ketoconazole).

- CYP3A4 Inducers: May require increased doses due to reduced quetiapine levels (e.g., carbamazepine).

- Other Psychotropic Medications: Careful monitoring is needed when combined with antidepressants or other antipsychotics due to potential additive effects on sedation or other side effects .

Quetiapine shares structural similarities with other atypical antipsychotics. Key comparisons include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Clozapine | Dibenzodiazepine | Higher efficacy but greater risk of agranulocytosis. |

| Olanzapine | Thienobenzodiazepine | Stronger affinity for serotonin receptors; less sedation. |

| Loxapine | Dibenzothiazepine | More potent dopamine receptor antagonist; higher EPS risk. |

| Risperidone | Benzisoxazole | Greater risk of hyperprolactinemia; more effective for positive symptoms. |

| Aripiprazole | Quinolinone | Partial agonist at dopamine receptors; lower sedation risk. |

Quetiapine's unique combination of receptor antagonism allows it to effectively treat a broad range of symptoms while minimizing certain side effects common to other antipsychotics .

Nucleophilic Substitution Strategies in Dibenzothiazepine Core Functionalization

The dibenzothiazepine core of quetiapine is synthesized via nucleophilic aromatic substitution (SNAr) reactions. A pivotal step involves the conversion of 11-chlorodibenzo[b,f]thiazepine (I) to quetiapine through reaction with 1-(2-hydroxyethoxyethyl)piperazine (Figure 1). This reaction is facilitated by polar aprotic solvents (e.g., toluene, xylene) and phase transfer catalysts like tetrabutylammonium bromide, achieving yields exceeding 90%.

Key Reaction Conditions:

- Solvent: Toluene or xylene at reflux (110–140°C).

- Catalyst: Triethylamine or inorganic bases (e.g., K2CO3).

- Purity: Crude quetiapine attains >97% HPLC purity without chromatographic purification.

The chloro intermediate (I) is synthesized from dibenzothiazepin-11(10H)-one via treatment with phosphorus oxychloride (POCl3), yielding a reactive electrophilic center for subsequent SNAr. This step is critical for introducing the piperazine sidechain, which governs dopamine D2 and serotonin 5-HT2A receptor antagonism.

Lactam Activation and Sidechain Introduction Methodologies

Lactam activation is achieved through POCl3-mediated chlorination, converting the carbonyl group of dibenzothiazepinone to a chloro derivative (Figure 2). This intermediate reacts with 1-(2-hydroxyethoxyethyl)piperazine under basic conditions, forming the quetiapine free base.

Optimized Parameters:

- Chlorination: POCl3 in refluxing toluene (110°C, 10–13 hours).

- Workup: Neutralization with NaOH, followed by extraction and solvent distillation.

- Salt Formation: Quetiapine free base is combined with fumaric acid in ethanol, yielding the hemifumarate salt with >99% purity.

Notably, the one-pot synthesis bypasses intermediate isolation, reducing production costs and improving scalability. Phase transfer catalysts enhance reaction rates by stabilizing transition states in biphasic systems.

Structural Analogs Derived from Dibenzothiazepine Backbone Optimization

Structural modifications of the dibenzothiazepine backbone have yielded analogs with varied receptor affinities (Table 1). For example:

Table 1. Structural Analogs of Quetiapine and Their Pharmacological Profiles

Notable Analogs:

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 94 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 92 of 94 companies with hazard statement code(s):;

H302 (80.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (29.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (17.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (44.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H413 (16.3%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Quetiapine also is used for the treatment of depressive episodes associated with bipolar disorder.

Quetiapine is used alone or in conjunction with lithium or divalproex sodium for the management of acute manic episodes associated with bipolar I disorder.

Short-term efficacy of quetiapine for the management of schizophrenia has been established by placebo-controlled studies of 6 weeks' duration principally in hospitalized patients with schizophrenia.

Quetiapine fumarate is used for the symptomatic management of psychotic disorders (e.g., schizophrenia).

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence.

The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors; however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified; quetiapine possesses no affinity for the dopamine D4 receptor.

Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity; blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors.

Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats; (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases; (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures; (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

After an oral dose of radiolabeled quetiapine, less than 1% of unchanged drug was detected in the urine, suggesting that quetiapine is heavily metabolized. About 73% of a dose was detected in the urine, and about 20% in the feces.

Quetiapine distributes throughout body tissues. The apparent volume of distribution of this drug is about 10±4 L/kg.

The clearance of quetiapine healthy volunteers in the fasted state during a clinical study was 101.04±39.11 L/h. Elderly patients may require lower doses of quetiapine, as clearance in these patients may be reduced by up to 50%. Those with liver dysfunction may also require lower doses.

Quetiapine fumarate is rapidly absorbed after oral administration, reaching peak plasma concentrations in 1.5 hours. The tablet formulation is 100% bioavailable relative to solution. The bioavailability of quetiapine is marginally affected by administration with food, with Cmax and AUC values increased by 25% and 15%, respectively.

Steady state concentrations are expected to be achieved within two days of dosing.

Quetiapine is widely distributed throughout the body with an apparent volume of distribution of 10 +/-4 L/kg. It is 83% bound to plasma proteins at therapeutic concentrations.

Hepatically impaired patients (n=8) had a 30% lower mean oral clearance of quetiapine than normal subjects. In two of the 8 hepatically impaired patients, AUC and C max were 3-times higher than those observed typically in healthy subjects. Since quetiapine is extensively metabolized by the liver, higher plasma levels are expected in the hepatically impaired population...

For more Absorption, Distribution and Excretion (Complete) data for QUETIAPINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Quetiapine is extensively metabolized in the liver principally via sulfoxidation and oxidation to inactive metabolites. In vitro studies suggest that the cytochrome P-450 (CYP) 3A4 isoenzyme is involved in the metabolism of quetiapine to the inactive sulfoxide metabolite, which is the principal metabolite. ... Based on in vitro studies, quetiapine and 9 of its metabolites do not appear likely to inhibit CYP isoenzymes 1A2, 3A4, 2C9, 2C19, or 2D6.

Quetiapine has known human metabolites that include Quetiapine Sulfoxide and 7-Hydroxy Quetiapine.

Hepatic. The major metabolic pathways are sulfoxidation, mediated by cytochrome P450 3A4 (CYP3A4), and oxidation of the terminal alcohol to a carboxylic acid. The major sulfoxide metabolite of quetiapine is inactive. Quetiapine also undergoes hydroxylation of the dibenzothiazepine ring, O-deakylation, N-dealkylation, and phase II conjugation. The 7-hydroxy and 7-hydroxy- N-delakylated metabolites appear to be active, but are present in very low concentrations. Route of Elimination: Elimination of quetiapine is mainly via hepatic metabolism. Following a single oral dose of 14C-quetiapine, less than 1% of the administered dose was excreted as unchanged drug, indicating that quetiapine is highly metabolized. Approximately 73% and 20% of the dose was recovered in the urine and feces, respectively. Half Life: 6 hours

Associated Chemicals

Wikipedia

Phthalic_anhydride

FDA Medication Guides

Quetiapine Fumarate

TABLET;ORAL

ASTRAZENECA

01/31/2022

Seroquel XR

TABLET, EXTENDED RELEASE;ORAL

01/28/2022

Drug Warnings

Geriatric patients with dementia-related psychosis treated with atypical antipsychotic drugs appear to be at an increased risk of death compared with that among patients receiving placebo. Analyses of 17 placebo-controlled trials (average duration of 10 weeks) revealed an approximate 1.6- to 1.7-fold increase in mortality among geriatric patients receiving atypical antipsychotic drugs (i.e., quetiapine, aripiprazole, olanzapine, risperidone) compared with that in patients receiving placebo. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5% compared with a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. The manufacturer states that quetiapine is not approved for the treatment of dementia-related psychosis.

Antidepressants increased the risk of suicidal thinking and behavior (suicidality) in short-term studies in children and adolescents with major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of quetiapine or any other antidepressant in a child or adolescent must balance this risk with the clinical need. Patients who are started on therapy should be observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. Quetiapine is not approved for use in pediatric patients.

Pooled analyses of short-term (4 to 16 weeks) placebo- controlled trials of 9 antidepressant drugs (SSRIs and others) in children and adolescents with major depressive disorder (MDD), obsessive compulsive disorder (OCD), or other psychiatric disorders (a total of 24 trials involving over 4400 patients) have revealed a greater risk of adverse events representing suicidal thinking or behavior (suicidality) during the first few months of treatment in those receiving antidepressants. The average risk of such events in patients receiving antidepressants was 4%, twice the placebo risk of 2%.

For more Drug Warnings (Complete) data for QUETIAPINE (31 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-life of quetiapine is about 6 hours.

Use Classification

Methods of Manufacturing

Preparation: E. J. Warawa, B. M. Migler, European Patent Office patent 240228; eidem, United States of America patent 4879288 (1987, 1989 both to ICI).

Clinical Laboratory Methods

Analyte: quetiapine; matrix: blood (plasma); procedure: reversed-phase high-performance liquid chromatography with ultraviolet (at 225 nm) and electrochemical detection; limit of quantitation: 2.5 ng/mL

Analyte: quetiapine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 5 ng/mL

Storage Conditions

Interactions

Coadministration of quetiapine (150 mg) and divalproex (500 mg) increased the mean maximum plasma concentration of quetiapine at steady state by 17% without affecting the extent of absorption or mean oral clearance.

Thioridazine (200 mg) increased the oral clearance of quetiapine (300 mg) by 65%.

Administration of multiple daily doses of cimetidine (400 mg) resulted in a 20% decrease in the mean oral clearance of quetiapine (150 mg).

For more Interactions (Complete) data for QUETIAPINE (10 total), please visit the HSDB record page.